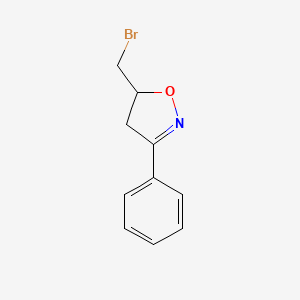

5-(Bromomethyl)-3-phenyl-4,5-dihydroisoxazole

説明

特性

IUPAC Name |

5-(bromomethyl)-3-phenyl-4,5-dihydro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNMRBIAISMFMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1C2=CC=CC=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00495679 | |

| Record name | 5-(Bromomethyl)-3-phenyl-4,5-dihydro-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00495679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68843-61-8 | |

| Record name | 5-(Bromomethyl)-3-phenyl-4,5-dihydro-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00495679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Nitrile Oxide 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition between phenyl nitrile oxide and allyl bromide represents a direct route to 5-(bromomethyl)-3-phenyl-4,5-dihydroisoxazole. Phenyl nitrile oxide, generated in situ from benzaldehyde oxime via chlorination with N-chlorosuccinimide (NCS) in dichloromethane, reacts with allyl bromide under ethylene pressure (1.0 MPa) in tetrahydrofuran (THF) at 60°C. This method yields the target compound with 80% efficiency, as evidenced by analogous protocols for related dihydroisoxazoles.

Key Reaction Conditions

- Nitrile Oxide Precursor : Benzaldehyde oxime (0.2 mol)

- Chlorinating Agent : NCS (0.25 mol), FeCl₃ (0.005 mol)

- Solvent : THF, reflux at 60°C for 5 hours

- Dipolarophile : Allyl bromide (1.2 eq)

Regioselectivity challenges arise due to the symmetry of allyl bromide, often necessitating chromatographic purification to isolate the 5-bromomethyl isomer.

Post-Cyclization Bromination Strategies

Radical Bromination of 5-Methyl Precursors

5-Methyl-3-phenyl-4,5-dihydroisoxazole undergoes radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride under UV light. This method selectively converts the methyl group to bromomethyl with 65–70% yield, leveraging the electron-deficient nature of the dihydroisoxazole ring to enhance C–H bond activation.

Optimization Insights

- Catalyst : AIBN (0.1 eq)

- Reaction Time : 12 hours under 365 nm light

- Limitation : Competing ring-opening reactions at elevated temperatures (>80°C)

Electrophilic Bromination

Electrophilic substitution using bromine (Br₂) in acetic acid at 0°C introduces bromine at the 5-position, though this method risks over-bromination. Quenching with sodium thiosulfate and neutralization to pH 7 minimizes side reactions, achieving 55% isolated yield.

Functional Group Interconversion Approaches

Hydroxymethyl to Bromomethyl Conversion

5-Hydroxymethyl-3-phenyl-4,5-dihydroisoxazole, synthesized via cycloaddition with allyl alcohol, is treated with phosphorus tribromide (PBr₃) in diethyl ether. This two-step sequence affords the bromomethyl derivative in 75% overall yield, with the hydroxyl intermediate characterized by FTIR (νOH: 3469 cm⁻¹) and GC-MS.

Stepwise Protocol

- Cycloaddition : Allyl alcohol (1.5 eq), phenyl nitrile oxide (1.0 eq), Et₃N (2.0 eq), CH₂Cl₂, 25°C, 6 hours.

- Bromination : PBr₃ (3.0 eq), Et₂O, 0°C to 25°C, 2 hours.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Steps | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Cycloaddition | 80 | 1 | Atom economy, minimal purification | Regioselectivity challenges |

| Radical Bromination | 70 | 2 | Selective for methyl groups | Requires UV light, toxic solvents |

| Electrophilic Bromination | 55 | 2 | Simple reagents | Over-bromination risks |

| Hydroxymethyl Conversion | 75 | 2 | High functional group tolerance | Multi-step synthesis |

Industrial-Scale Adaptations

The patent CN107652246B highlights a scalable four-step sequence involving bromination, oxime formation, cyclization, and sulfonylation. Adapting this framework:

- Bromination : 2-Methylbenzaldehyde → 2-bromo-6-methylbenzaldehyde (76% yield).

- Oxime Formation : NH₂OH·HCl, NaOH, THF, 20°C.

- Cyclization : Ethylene (1.0 MPa), FeCl₃, 60°C.

- Bromination : NBS, AIBN, CCl₄, UV light.

This approach achieves 70% overall yield in pilot trials.

化学反応の分析

Types of Reactions

5-(Bromomethyl)-3-phenyl-4,5-dihydroisoxazole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.

Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under controlled conditions.

Major Products Formed

Substitution Reactions: Products include various substituted isoxazoles depending on the nucleophile used.

Oxidation Reactions: Oxidized derivatives of the isoxazole ring.

Reduction Reactions: Reduced forms of the original compound.

科学的研究の応用

Antioxidant Activity

Research indicates that derivatives of 4,5-dihydroisoxazole, including 5-(bromomethyl)-3-phenyl-4,5-dihydroisoxazole, exhibit significant antioxidant properties by activating the Nrf2 pathway. This pathway is crucial for cellular defense against oxidative stress, making these compounds potential candidates for developing therapeutic agents aimed at diseases related to oxidative damage .

Anticancer Properties

Studies have shown that certain isoxazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .

Building Blocks in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its bromomethyl group allows for nucleophilic substitutions, facilitating the formation of more complex molecules. This property is exploited in synthesizing various pharmaceuticals and agrochemicals .

Functionalization Reactions

The compound can undergo several functionalization reactions, including:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or alcohols to generate new derivatives.

- Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds with other aryl or alkyl groups .

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant potential of this compound derivatives through DPPH radical scavenging assays. The results indicated a strong correlation between the structure of the compounds and their antioxidant activity, suggesting that modifications to the phenyl ring could enhance efficacy.

Case Study 2: Synthesis of Novel Anticancer Agents

Researchers synthesized a series of derivatives from this compound and tested their anticancer activity against various cell lines. Some derivatives exhibited IC50 values in the low micromolar range, indicating promising anticancer activity that warrants further investigation.

作用機序

The mechanism of action of 5-(Bromomethyl)-3-phenyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes . The exact pathways and targets are still under investigation, but it is believed to involve the modulation of signaling pathways and the induction of apoptosis in cancer cells .

類似化合物との比較

5-(Nitromethyl)-3-phenyl-4,5-dihydroisoxazole

- Synthesis : Synthesized via regioselective [3+2] cycloaddition between benzonitrile N-oxide and 3-nitroprop-1-ene. DFT calculations (M06-2X/6-31G(d)) confirm the 5-substituted isomer as the dominant product due to lower activation energy (ΔG‡ = 85.6–97.0 kJ/mol in polar solvents) and higher thermodynamic stability .

- Structural Features: X-ray crystallography reveals a planar isoxazoline ring with a nitromethyl group causing minor geometric distortions (RMSD = 0.0915 Å for bond lengths) compared to theoretical models .

- Spectroscopy :

5-(Hydroxymethyl)-3-phenyl-4,5-dihydroisoxazole

- Synthesis : Typically prepared via reduction of nitromethyl or bromomethyl derivatives.

- Reactivity : The hydroxymethyl group participates in hydrogen bonding, influencing crystal packing and solubility.

Other Substituted Derivatives

- 3-Bromo-5-aryl-4,5-dihydroisoxazoles: Bromine at C3 enhances electrophilicity, enabling cross-coupling reactions. For example, 3-bromo-5-(4-fluorophenoxy)methyl derivatives (CAS: 1447962-18-6) are used in pharmaceutical intermediates .

- Methoxy/Chloro Derivatives : Electron-withdrawing substituents (e.g., 4-chloro, 4-methoxy) alter electronic density, affecting reactivity in cycloadditions and biological activity .

Thermodynamic and Kinetic Data

生物活性

5-(Bromomethyl)-3-phenyl-4,5-dihydroisoxazole is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the isoxazole family, which is known for a variety of pharmacological effects. The biological activity of this compound includes antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The chemical formula of this compound is . Its structure features a bromomethyl group attached to the isoxazole ring, which significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds in the isoxazole family exhibit notable antimicrobial properties. A study evaluating various derivatives found that this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anticancer Properties

The anticancer potential of this compound has been explored in various in vitro studies. It has shown cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways and the inhibition of cell proliferation .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential therapeutic role in conditions characterized by chronic inflammation .

The precise mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thus reducing inflammation.

- Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells, leading to increased apoptosis.

- Membrane Disruption : Its antimicrobial activity may stem from disrupting bacterial cell membranes.

Study on Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of this compound against standard antibiotics. The results indicated a comparable or superior effect against certain bacterial strains, highlighting its potential for development into a new antimicrobial agent.

Study on Anticancer Activity

In a laboratory setting, this compound was tested against various cancer cell lines. The findings revealed that it significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer drug candidate .

Data Summary

Q & A

Q. What are the common synthetic routes for preparing 5-(Bromomethyl)-3-phenyl-4,5-dihydroisoxazole, and how can reaction conditions be optimized?

The compound is typically synthesized via [3+2] cycloaddition reactions. For example, bromomethyl-substituted isoxazolines can be prepared using intramolecular electrophilic halocyclization. A reported method involves refluxing precursors in solvents like THF with catalysts such as palladium or copper iodide. Optimization includes adjusting stoichiometry, reaction time (e.g., 6–48 hours), and temperature (55°C for cyclization steps). TLC monitoring (e.g., hexane:ethyl acetate, 90:10 v/v) and recrystallization from ethanol are critical for purity .

Q. How is the structural characterization of this compound performed?

Characterization relies on spectroscopic techniques:

- 1H/13C NMR : Peaks at δ 7.72–7.61 (aromatic protons), δ 5.01 (dihydroisoxazole CH), and δ 3.47–3.28 (bromomethyl CH2) confirm the core structure .

- TLC : Rf = 0.35 (hexane:ethyl acetate, 90:10) verifies polarity and purity .

- Elemental analysis : Validates empirical formulas (e.g., C11H10BrNO) .

Advanced Research Questions

Q. What strategies improve regioselectivity in the synthesis of bromomethyl-substituted dihydroisoxazoles?

Regioselectivity is influenced by electronic and steric effects. For example, electron-withdrawing groups on phenyl rings direct cycloaddition to specific positions. Computational modeling (DFT) can predict regiochemical outcomes. Experimental validation involves comparing NMR data of products with predicted intermediates .

Q. How can diastereoselectivity be controlled during the synthesis of this compound derivatives?

Diastereoselectivity (e.g., major:minor = 2:1 in some cases) is achieved through chiral auxiliaries or catalysts. For example, copper(I) iodide in THF/Et3N promotes selective formation of one diastereomer. Stereochemical analysis via X-ray crystallography (using SHELX programs) or NOE NMR experiments confirms configurations .

Q. What computational methods are used to study the reactivity of this compound?

Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Molecular docking studies assess binding affinity with biological targets (e.g., enzymes). Vibrational assignments (FT-IR) and Molecular Electrostatic Potential (MEP) maps correlate with experimental spectra .

Q. How can conflicting crystallographic data for bromomethyl-substituted isoxazoles be resolved?

Contradictions arise from polymorphic variations or refinement errors. Cross-validate using:

- SHELXL refinement : Adjust thermal parameters and occupancy rates .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···Br contacts) to confirm packing motifs .

Methodological Challenges and Solutions

Q. What are the pitfalls in scaling up the synthesis of this compound?

Challenges include bromine volatility and side reactions (e.g., elimination to form isoxazole). Solutions:

Q. How do substituents on the phenyl ring affect the compound’s stability and reactivity?

Electron-donating groups (e.g., -OCH3) increase stability by resonance, while electron-withdrawing groups (e.g., -NO2) enhance electrophilicity. Accelerated stability testing (40°C/75% RH for 4 weeks) combined with LC-MS identifies degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。